Cas no 1389371-01-0 ((S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester)

(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
- SB33266
- Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate
-
- MDL: MFCD22518116
- インチ: 1S/C10H12BrNO2/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m0/s1
- InChIKey: FKTRZVMYEOVEOF-LURJTMIESA-N
- ほほえんだ: BrC1C=CC(C(=O)OC)=C(C=1)[C@H](C)N
計算された属性
- せいみつぶんしりょう: 257.00514 g/mol
- どういたいしつりょう: 257.00514 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 258.11
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 52.3
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1129761-1g |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester |
1389371-01-0 | 95% | 1g |
$2105 | 2024-07-28 | |
eNovation Chemicals LLC | Y1129761-5g |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester |
1389371-01-0 | 95% | 5g |
$7705 | 2025-02-21 | |
eNovation Chemicals LLC | Y1129761-1g |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester |
1389371-01-0 | 95% | 1g |
$2105 | 2025-02-21 | |
eNovation Chemicals LLC | Y1129761-5g |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester |
1389371-01-0 | 95% | 5g |
$7705 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0470-5g |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester |
1389371-01-0 | 97% | 5g |
¥60158.31 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0470-1g |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester |
1389371-01-0 | 97% | 1g |
¥16438.61 | 2025-01-22 | |
eNovation Chemicals LLC | Y1129761-5g |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester |
1389371-01-0 | 95% | 5g |
$7705 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0470-1g |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester |
1389371-01-0 | 97% | 1g |
15943.2CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0470-5g |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester |
1389371-01-0 | 97% | 5g |
58345.32CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1129761-1g |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester |
1389371-01-0 | 95% | 1g |
$2105 | 2025-02-20 |
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl esterに関する追加情報
Introduction to (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester (CAS No. 1389371-01-0)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule holding the potential to revolutionize therapeutic strategies. Among these, (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester, identified by its CAS number 1389371-01-0, has emerged as a compound of significant interest due to its unique structural properties and promising biological activities. This introduction delves into the compound's characteristics, its applications in medicinal chemistry, and the latest research findings that underscore its potential in addressing various health challenges.
The molecular structure of (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is characterized by a benzoic acid core substituted with a bromine atom at the 4-position and an N-methylated amino ethyl group at the 2-position. This configuration imparts distinct physicochemical properties that make it a valuable scaffold for drug design. The presence of the chiral center at the amino ethyl group contributes to its (S)-configuration, which is often critical in determining the pharmacological efficacy and selectivity of a compound.
In recent years, there has been growing interest in utilizing (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester as a building block in the synthesis of novel bioactive molecules. Its benzoic acid moiety is a well-known pharmacophore found in numerous therapeutic agents, while the bromine substituent enhances its reactivity, allowing for further functionalization. This dual functionality has made it particularly useful in the development of inhibitors targeting enzymes involved in inflammatory and infectious diseases.
One of the most compelling aspects of (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is its potential application in the treatment of neurological disorders. Research has shown that benzoic acid derivatives can modulate neurotransmitter systems, making them candidates for addressing conditions such as depression, anxiety, and neurodegenerative diseases. The chiral nature of this compound ensures that its interactions with biological targets are highly specific, which is crucial for minimizing side effects and improving therapeutic outcomes.
Moreover, the bromine atom in (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester serves as a handle for further chemical modifications, enabling researchers to explore diverse structural analogs. This flexibility has led to several innovative approaches in drug discovery, where modifications at the bromine or amino ethyl positions have yielded compounds with enhanced potency and selectivity. For instance, recent studies have demonstrated that derivatives of this compound exhibit promising antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation.
The pharmaceutical industry has also leveraged (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester in the development of targeted therapies for infectious diseases. Its ability to interact with bacterial enzymes has been exploited to create novel antibiotics that circumvent existing resistance mechanisms. Additionally, its structural features make it an attractive candidate for designing antiviral agents, particularly those targeting enzymes essential for viral replication.
Recent advances in computational chemistry have further accelerated the exploration of (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester's potential. Molecular modeling studies have revealed insights into its binding modes with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches have been complemented by experimental validations, reinforcing the compound's significance as a lead molecule in medicinal chemistry.
In conclusion, (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester (CAS No. 1389371-01-0) represents a compelling example of how structural diversity can be harnessed to develop novel therapeutic agents. Its unique combination of pharmacophoric elements and chiral configuration makes it a versatile scaffold for addressing a wide range of health challenges. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in the future of drug discovery and development.
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